molecular formula C8H8F3NO B12956716 2-(Difluoromethoxy)-4-fluoro-5-methylaniline

2-(Difluoromethoxy)-4-fluoro-5-methylaniline

Cat. No.: B12956716
M. Wt: 191.15 g/mol
InChI Key: COUAVLASKGGSPL-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-4-fluoro-5-methylaniline is an organic compound characterized by the presence of difluoromethoxy, fluoro, and methylaniline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-4-fluoro-5-methylaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the difluoromethylation of aniline derivatives. The reaction conditions often require the use of difluoromethylating agents such as ClCF₂H, along with catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-4-fluoro-5-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxy-substituted quinones, while reduction can produce various aniline derivatives .

Scientific Research Applications

2-(Difluoromethoxy)-4-fluoro-5-methylaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-4-fluoro-5-methylaniline involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds, influencing its biological activity. The fluoro and methylaniline groups may interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethoxy)-4-fluoro-5-methylaniline stands out due to its combination of difluoromethoxy, fluoro, and methylaniline groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

2-(difluoromethoxy)-4-fluoro-5-methylaniline

InChI

InChI=1S/C8H8F3NO/c1-4-2-6(12)7(3-5(4)9)13-8(10)11/h2-3,8H,12H2,1H3

InChI Key

COUAVLASKGGSPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)OC(F)F)N

Origin of Product

United States

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